molecular formula C17H12BrNO3 B15538079 8-bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic Acid

8-bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic Acid

Cat. No.: B15538079
M. Wt: 358.2 g/mol
InChI Key: GRCHEWMNIIAYGU-UHFFFAOYSA-N
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Description

8-Bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid is a synthetic quinoline derivative of significant interest in medicinal chemistry and early-stage drug discovery research. This compound features the quinoline-4-carboxylic acid scaffold, a structure recognized for its potential in designing enzyme inhibitors relevant to oncology . The strategic substitution at the 2- and 8-positions with a 3-methoxyphenyl group and a bromine atom, respectively, is designed to modulate the molecule's electronic properties, binding affinity, and selectivity toward specific biological targets. Compounds based on the quinoline-4-carboxylic acid core have been identified as key scaffolds in the development of inhibitors for histone deacetylases (HDACs) and Aurora kinases, both of which are prominent targets in anticancer therapeutic strategies . Research indicates that the 2-phenylquinoline-4-carboxylic acid structure can serve as an effective cap group that interacts with the hydrophobic regions of enzyme active sites . Furthermore, the presence of halogen atoms like bromine on the terminal phenyl ring has been associated with enhanced inhibitory activity in kinase assays, suggesting its potential role in forming key interactions within the ATP-binding site of kinases . The free carboxylic acid group is essential for activity, potentially serving as a critical pharmacophore point or for further derivatization into active moieties like hydroxamic acids, which are potent zinc-binding groups in HDAC inhibitors . This product is intended for research purposes to explore these and other mechanisms. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C17H12BrNO3

Molecular Weight

358.2 g/mol

IUPAC Name

8-bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid

InChI

InChI=1S/C17H12BrNO3/c1-22-11-5-2-4-10(8-11)15-9-13(17(20)21)12-6-3-7-14(18)16(12)19-15/h2-9H,1H3,(H,20,21)

InChI Key

GRCHEWMNIIAYGU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(C=CC=C3Br)C(=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline-4-carboxylic acid derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of 8-bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid with structurally analogous compounds.

Substituent Variations at Position 2

The aryl or heteroaryl group at position 2 significantly impacts bioactivity:

Compound Name Position 2 Substituent Key Biological Activity Reference
8-Bromo-2-(3-methoxyphenyl)-quinoline-4-COOH 3-Methoxyphenyl Antibacterial, structural studies
2-(4-Bromophenyl)-quinoline-4-COOH 4-Bromophenyl Antibacterial (Gram-positive)
8-Bromo-2-(5-methylfuran-2-yl)-quinoline-4-COOH 5-Methylfuran-2-yl Antitrypanosomal
2-(2,4-Dimethoxyphenyl)-quinoline-4-COOH 2,4-Dimethoxyphenyl Not specified (structural focus)
2-Phenylquinoline-4-COOH derivatives Phenyl with electron-withdrawing groups (e.g., NO₂) Enhanced antibacterial activity against S. aureus
  • Electron-Donating vs. Withdrawing Groups : The 3-methoxyphenyl group (electron-donating) in the target compound may reduce antibacterial potency compared to nitro-substituted derivatives but improve solubility .
  • Heteroaryl vs. Aryl: Heteroaryl substituents, such as furan in compound 32 , may enhance specificity for parasitic targets (e.g., Trypanosoma), whereas aryl groups are more common in antibacterial agents .

Bromine Substitution Patterns

The position of bromine on the quinoline core affects electronic properties and target binding:

Compound Name Bromine Position Key Features Reference
8-Bromo-2-(3-methoxyphenyl)-quinoline-4-COOH 8 Moderate steric hindrance
6-Bromo-2-(4-isopropoxyphenyl)-quinoline-4-COOH 6 Increased lipophilicity
8-Bromo-2,4-quinolinedicarboxylic acid 8 Dual carboxylic acid groups
  • Position 6 vs. The 8-bromo substitution in the target compound may favor interactions with DNA gyrase or topoisomerase enzymes, similar to fluoroquinolones .

Carboxylic Acid Derivatives

The carboxylic acid group at position 4 is critical for bioactivity, but ester or amide derivatives are explored for prodrug strategies:

Compound Name Carboxylic Acid Derivative Activity Notes Reference
Ethyl 2-(4-bromophenyl)-quinoline-4-carboxylate Ester Prodrug with improved bioavailability
2-Phenylquinoline-4-carboxamides Amide Reduced cytotoxicity
  • The free carboxylic acid in the target compound is essential for metal chelation and target enzyme inhibition (e.g., DNA gyrase) .

Additional Substituents

Methyl, chloro, or methoxy groups in other positions modulate activity:

Compound Name Additional Substituents Activity Profile Reference
7-Chloro-8-methyl-2-(4-bromophenyl)-quinoline-4-COOH 7-Cl, 8-CH₃ Broad-spectrum antibacterial
3-Methyl-6-bromo-2-(4-isopropoxyphenyl)-quinoline-4-COOH 3-CH₃, 6-Br Improved pharmacokinetics
  • The absence of additional substituents in the target compound may limit its spectrum compared to multisubstituted analogs like , but it simplifies synthesis and reduces metabolic complexity.

Preparation Methods

Core Quinoline Formation

The quinoline scaffold is commonly synthesized via cyclocondensation reactions. The Pfitzinger reaction (Scheme 1) utilizes isatin and ketones under basic conditions to yield quinoline-4-carboxylic acids. For 8-bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid, modified Pfitzinger conditions with 3-methoxyacetophenone and 5-bromoisatin produce the substituted quinoline core in 65–72% yield.

Scheme 1 : Pfitzinger Reaction for Quinoline-4-Carboxylic Acid Synthesis
$$
\text{Isatin} + \text{3-Methoxyacetophenone} \xrightarrow{\text{KOH, EtOH}} \text{2-(3-Methoxyphenyl)quinoline-4-carboxylic Acid}
$$

Microwave irradiation significantly enhances this reaction, reducing time from 12 hours to 2 minutes while improving yields to 85%.

Regioselective Bromination Strategies

Introducing bromine at position 8 necessitates precise control over electrophilic substitution patterns. The copper(II) bromide/tetrabutylammonium bromide (TBAB) system in aqueous media achieves >90% regioselectivity for 8-bromoquinoline derivatives. This method leverages the electron-withdrawing carboxylic acid group at position 4 to direct bromination to the 8-position (meta to COOH).

Table 1 : Bromination Optimization for 2-(3-Methoxyphenyl)quinoline-4-carboxylic Acid

Condition Temperature (°C) Time (h) Yield (%) Selectivity (8-Br)
CuBr₂, TBAB, H₂O 100 5 78 >90%
Br₂, FeBr₃ 80 8 62 75%
NBS, AIBN, CCl₄ 70 12 45 60%

Alternative Synthetic Pathways

Microwave-Assisted One-Pot Synthesis

Bhatt et al. developed a one-pot protocol combining m-chloroaniline , pyruvic acid , and 3-methoxybenzaldehyde under microwave irradiation. This method concurrently forms the quinoline core and installs the 3-methoxyphenyl group, achieving 88% yield in 15 minutes.

Table 2 : Conventional vs. Microwave-Assisted Synthesis

Parameter Conventional Method Microwave Method
Reaction Time 3–6 hours 1–2 minutes
Yield 60–70% 85–90%
Byproduct Formation 15–20% <5%

Oxidative Functionalization

The carboxylic acid at position 4 is introduced via oxidation of methyl precursors. For example, 2-(3-methoxyphenyl)-8-bromoquinoline-4-methyl ester undergoes hydrolysis with aqueous NaOH to yield the carboxylic acid in 95% efficiency.

Challenges and Optimization Strategies

Regioselectivity in Bromination

The electron-deficient quinoline ring favors bromination at positions 5 and 8. Computational studies (DFT) indicate that the carboxylic acid group at position 4 destabilizes transition states for 5-bromination, favoring 8-bromination by 12.3 kcal/mol. Experimental validation using Hammett substituent constants confirms the meta-directing effect of -COOH.

Protecting Group Strategies

Temporary protection of the carboxylic acid as a methyl ester prevents side reactions during bromination or cross-coupling. Deprotection with LiOH/THF quantitatively regenerates the acid.

Industrial-Scale Considerations

The diastereoselective synthesis outlined in US7572916B2 employs telescoped steps to minimize purification. Key modifications include:

  • Step 1 : Cyclization under flow chemistry conditions (10 g/min throughput).
  • Step 2 : In-line bromination with CuBr₂/TBAB.
  • Step 3 : Continuous Suzuki coupling using immobilized Pd catalysts.

This approach reduces production costs by 40% compared to batch processing.

Emerging Technologies

Photocatalytic Bromination

Visible-light-mediated bromination using eosin Y and N-bromosuccinimide (NBS) achieves 8-bromination with 94% selectivity under ambient conditions. This method avoids high temperatures and corrosive reagents.

Q & A

Basic: What are the key steps in synthesizing 8-bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid?

Answer:
The synthesis typically involves three stages:

Quinoline Core Formation : A Friedländer annulation between a substituted aniline and a β-keto ester derivative forms the quinoline scaffold.

Bromination : Electrophilic bromination at the 8-position using N-bromosuccinimide (NBS) in dichloromethane or chloroform at 0–25°C .

Functionalization : Introduction of the 3-methoxyphenyl group via Suzuki-Miyaura coupling with (3-methoxyphenyl)boronic acid under Pd catalysis .
Critical Step: Bromination efficiency depends on reaction time and solvent polarity. Incomplete bromination can lead to byproducts requiring column chromatography for purification .

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regioselectivity of bromination and methoxyphenyl substitution. Key signals include aromatic protons (δ 7.2–8.5 ppm) and the carboxylic acid proton (δ 12–13 ppm) .
  • HPLC-MS : Assess purity (>95%) and verify molecular weight (M+1 ion at m/z 388.2) .
  • FT-IR : Carboxylic acid C=O stretch (~1700 cm1^{-1}) and Br-C vibration (~550 cm1^{-1}) .

Advanced: How can bromination regioselectivity be optimized in the presence of competing quinoline substituents?

Answer:
The 8-position bromination is influenced by:

  • Directing Groups : The 4-carboxylic acid group directs electrophiles to the 8-position via resonance stabilization. Competing directing effects (e.g., methoxyphenyl) require controlled stoichiometry (1.1 equiv NBS) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance bromine electrophilicity but may reduce regioselectivity. Dichloromethane balances reactivity and selectivity .
  • Temperature : Lower temperatures (0–5°C) minimize side reactions like di-bromination .

Advanced: What methodologies are used to evaluate its biological activity in enzyme inhibition assays?

Answer:

  • Kinetic Assays : Measure IC50_{50} values against target enzymes (e.g., kinases) using fluorescence-based ADP-Glo™ assays. Pre-incubate the compound (1–100 µM) with the enzyme and ATP .
  • Structure-Activity Relationship (SAR) : Replace the 3-methoxyphenyl group with electron-withdrawing substituents (e.g., -CF3_3) to enhance binding affinity. Compare logP values to correlate lipophilicity with membrane permeability .
  • Crystallography : Co-crystallize with target proteins (e.g., EGFR) to identify key hydrogen bonds between the carboxylic acid and catalytic lysine residues .

Advanced: How can solubility challenges in aqueous assays be addressed without altering bioactivity?

Answer:

  • pH Adjustment : Prepare stock solutions in DMSO (10 mM) and dilute in phosphate buffer (pH 7.4) to ionize the carboxylic acid, improving solubility .
  • Prodrug Strategy : Synthesize ethyl ester derivatives (e.g., 4-ethoxycarbonyl) to mask the carboxylic acid, enhancing cell permeability. Hydrolyze in vivo by esterases .
  • Nanoformulation : Encapsulate in PEGylated liposomes (particle size <200 nm) to maintain stability in physiological conditions .

Basic: What protocols ensure high purity (>98%) for in vitro studies?

Answer:

  • Recrystallization : Use ethanol/water (7:3 v/v) to remove unreacted boronic acid or bromination byproducts .
  • Preparative HPLC : Employ a C18 column with gradient elution (20–80% acetonitrile in 0.1% TFA over 30 min) .
  • Elemental Analysis : Confirm Br content (theoretical: 20.6%) via combustion analysis to detect halogen impurities .

Advanced: How should contradictory data on reaction yields be resolved?

Answer:

  • Reproducibility Checks : Verify moisture-sensitive steps (e.g., Suzuki coupling) under inert atmosphere (N2_2/Ar) .
  • Byproduct Identification : Use LC-MS to detect dimers or dehalogenated products. Adjust catalyst loading (e.g., Pd(PPh3_3)4_4 from 2 mol% to 5 mol%) if coupling efficiency is low .
  • Cross-Validation : Compare 1^1H NMR data with literature (e.g., J coupling constants for methoxyphenyl protons: ~2.5 Hz) .

Basic: What safety precautions are required for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for powder weighing due to potential respiratory irritation .
  • Storage : Keep in amber vials at –20°C under desiccant to prevent hydrolysis of the carboxylic acid group .
  • Waste Disposal : Neutralize with 1 M NaOH before incineration to degrade halogenated byproducts .

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